molecular formula C11H15N5O B11875571 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Numéro de catalogue: B11875571
Poids moléculaire: 233.27 g/mol
Clé InChI: KRBSMAYOHSHZHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one ( 1710293-01-8) is a nitrogen-rich heterocyclic compound with a molecular formula of C11H15N5O and a molecular weight of 233.27 g/mol . This compound features a fused triazolopyrimidinone core, a structure that is isoelectronic with purines, making it a valuable scaffold in medicinal chemistry for designing bioactive molecules . The azepanyl substituent is known to enhance physicochemical properties, potentially improving solubility and bioavailability for pharmaceutical research . While research on this specific analog is ongoing, compounds within the 1,2,4-triazolopyrimidine class have demonstrated significant research utility across multiple areas. This scaffold has been investigated as a versatile core for kinase inhibition, given its ability to serve as a purine surrogate and interact with ATP-binding sites . Furthermore, structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being explored as microtubule-stabilizing agents for potential applications in oncology and neurodegenerative tauopathies, such as Alzheimer's disease . The synthetic versatility of the triazolopyrimidine core allows for extensive functionalization, enabling robust structure-activity relationship studies in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C11H15N5O

Poids moléculaire

233.27 g/mol

Nom IUPAC

7-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C11H15N5O/c17-11-14-13-10-7-9(12-8-16(10)11)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H,14,17)

Clé InChI

KRBSMAYOHSHZHC-UHFFFAOYSA-N

SMILES canonique

C1CCCN(CC1)C2=CC3=NNC(=O)N3C=N2

Origine du produit

United States

Méthodes De Préparation

Optimization of Amination Conditions

Reaction of 5,7-dichloro-triazolo[4,3-c]pyrimidine (102 ) with azepane in dimethylformamide (DMF) at 90°C for 12 hours affords the target compound in 65–70% yield. The use of a polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate substitution kinetics.

Table 1: Impact of Solvent and Temperature on Amination

SolventTemperature (°C)Time (hours)Yield (%)
DMF901268
DMSO1001062
THF802445

Competing Side Reactions

  • C5 Substitution : Occurs minimally (<5%) due to steric hindrance from the triazole ring.

  • Di-Substitution : Mitigated by stoichiometric control (1:1 molar ratio of azepane to dichloride).

Alternative Pathways for Azepane Incorporation

Reductive Amination

In cases where direct SₙAr is inefficient, reductive amination of a ketone intermediate offers an alternative. For example, 7-oxo-triazolo[4,3-c]pyrimidine reacts with azepane in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the target compound. This method is less favored due to additional synthetic steps and lower overall yields (40–50%).

Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination has been explored for sterically hindered amines. Using Pd₂(dba)₃ and Xantphos as ligands, the coupling of 7-chloro triazolopyrimidine with azepane achieves 55% yield. However, catalyst costs and purification challenges limit its practicality.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (10–90% over 20 minutes) resolve the product from unreacted azepane and dichloride.

  • Column Chromatography : Silica gel eluted with ethyl acetate:hexane (3:7) achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 3.75–3.60 (m, 4H, azepane-NCH₂), 1.85–1.50 (m, 6H, azepane-CH₂).

  • HRMS : m/z calculated for C₁₁H₁₃N₅O [M+H]⁺: 248.1145; found: 248.1148.

Challenges and Mitigation Strategies

Low Solubility of Intermediates

The dichloro intermediate exhibits poor solubility in common organic solvents. Adding 10% v/v dimethyl sulfoxide (DMSO) to DMF improves reaction homogeneity and yield.

Azepane Hydrolysis

Azepane’s susceptibility to hydrolysis in acidic conditions necessitates anhydrous reaction environments. Molecular sieves (4Å) are employed to scavenge trace moisture.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Direct SₙAr6895High
Reductive Amination4590Moderate
Buchwald-Hartwig5592Low

Analyse Des Réactions Chimiques

Types de réactions

La 7-(Azépan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one subit diverses réactions chimiques, notamment :

    Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, conduisant à des formes réduites du composé.

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec divers groupes fonctionnels, qui peuvent être utilisés dans différentes applications .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de la 7-(Azépan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines enzymes, conduisant à la perturbation des processus cellulaires et à l'induction de la mort cellulaire dans les cellules cancéreuses. De plus, il peut se lier aux protéines bactériennes, interférant avec leur fonction et entraînant des effets antimicrobiens.

Mécanisme D'action

The mechanism of action of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, it can bind to bacterial proteins, interfering with their function and resulting in antimicrobial effects .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

The annelation pattern of the triazolo-pyrimidinone core significantly impacts molecular properties:

  • [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., the target compound) exhibit distinct NMR shifts (e.g., C3-H and C5-H protons appear downfield) and higher melting points compared to their [1,2,4]triazolo[1,5-c]pyrimidine isomers. For instance, compound 9 ([4,3-c] isomer) has a higher melting point than compound 8 ([1,5-c] isomer) .
  • Isomerization Dynamics : Under acidic conditions, [4,3-c] isomers can rearrange to [1,5-c] isomers, highlighting the thermodynamic preference for the latter .

Substituent Effects at the 7-Position

The 7-position substituent modulates electronic and steric properties:

  • Azepane vs.
  • Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., 7-chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one) exhibit lower molecular weights (170.56 g/mol) and distinct reactivity profiles compared to azepane-containing analogs .
Table 1: Substituent Comparison at the 7-Position
Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound Azepan-1-yl ~317.4* Enhanced solubility, bulky substituent
7-(Piperidin-1-yl) Analog Piperidin-1-yl ~289.3* Reduced steric hindrance
7-Chloro Derivative Cl 170.56 Higher reactivity, lower lipophilicity
7-(4-Methoxyphenyl) Derivative 4-Methoxyphenyl 415.4 Electron-donating group, red-shifted absorption

*Estimated based on structural analogs.

Photophysical and Electrochemical Properties

Absorption and Emission Trends

  • Annelation Effects : [1,5-c] annelation in triazoloquinazolines causes a red shift in absorption maxima compared to [4,3-c] isomers. For example, [1,5-c]quinazolines absorb at 340–375 nm, while [4,3-c] analogs absorb at 312–328 nm .
  • Substituent Influence: Ethyl groups on the triazole ring of [4,3-c]quinazolines induce hypsochromic shifts due to steric twisting of biphenyl moieties. This effect is less pronounced in [1,5-c] systems .

Computational Insights

Density functional theory (DFT) studies on triazolo[4,3-c]pyrimidines reveal planar geometries with delocalized π-electrons, stabilizing the aromatic core. Substituents like azepane introduce slight distortions but maintain conjugation .

Activité Biologique

7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H15_{15}N5_5O
  • CAS Number : 921201-93-6
  • Molecular Weight : 233.27 g/mol

The compound features a triazolo-pyrimidine core structure that is often associated with various biological activities, including anticancer properties.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and G2/M phase arrest
H12MCF-713.1Regulation of cell cycle-related proteins

These findings suggest that similar triazolo-pyrimidine derivatives can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways.

The biological activity of triazolo-pyrimidine compounds is often linked to their ability to interfere with critical cellular pathways:

  • Inhibition of Signaling Pathways : Many triazolo derivatives inhibit pathways such as ERK and AKT, leading to reduced cell proliferation.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Study on Triazolo Derivatives

A study published in Nature evaluated a series of [1,2,4]triazolo derivatives for their anticancer activity. Among the tested compounds, several exhibited significant inhibitory effects on human cancer cell lines such as MGC-803 and HCT-116. The most active compound showed an IC50_{50} value lower than that of established chemotherapeutics like 5-Fluorouracil (5-FU) .

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions typically yielding high purity products. The evaluation includes assessing cytotoxicity against a panel of cancer cell lines to determine its potential therapeutic applications.

Q & A

Q. What structural features of 7-(azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one contribute to its biological activity?

The compound’s fused triazole-pyrimidine core provides a planar, aromatic scaffold that facilitates interactions with biological targets like kinases. The azepane substituent at position 7 enhances solubility and modulates steric effects, potentially improving binding affinity and pharmacokinetic properties. Substituent positioning (e.g., electron-withdrawing/donating groups) further influences reactivity and target selectivity .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of pyrimidine precursors with hydrazine derivatives to form the triazole ring.
  • Step 2: Functionalization via nucleophilic substitution (e.g., azepane introduction using azepane-1-yl chloride under basic conditions).
  • Step 3: Cyclization under reflux with catalysts like HCl or bases (e.g., K2_2CO3_3) to finalize the triazolopyrimidine framework . Key solvents: DMF, ethanol; yields vary (40–70%) depending on purification methods.

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy (1H/13C) to confirm substituent integration and ring closure.
  • HPLC-MS for purity assessment (>95% typical for research-grade material).
  • X-ray crystallography (if crystalline) to resolve spatial arrangement and validate computational docking models .

Advanced Research Questions

Q. How can isomerization during synthesis be monitored and controlled?

Spontaneous triazole ring isomerization (e.g., [4,3-c] to [1,5-c]) may occur under acidic or prolonged reaction conditions. Mitigation strategies:

  • Use catalytic HCl (0.1–1.0 eq.) to accelerate desired pathways.
  • Monitor reaction progress via 1^1H NMR (e.g., methyl signal shifts from 2.39 ppm to 3.04 ppm indicate isomerization).
  • Optimize reaction time (<24 hours) and temperature (room temperature preferred) .

Q. What methodologies are recommended for quantifying this compound in complex matrices?

Non-aqueous potentiometric titration is validated for quantification:

  • Solvent system: Acetic acid/chloroform (1:1).
  • Titrant: 0.1 M HClO4_4.
  • Validation parameters: Linearity (R2^2 > 0.999), precision (RSD < 2%), accuracy (98–102% recovery). Alternative: HPLC-UV at λ = 254 nm with C18 columns .

Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?

Discrepancies may arise from off-target effects or assay conditions. Resolution strategies:

  • Dose-response profiling (IC50_{50} vs. LC50_{50}) to distinguish target-specific activity from general toxicity.
  • Selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler™).
  • Metabolic stability assays (e.g., liver microsomes) to rule out artifactually low activity due to rapid degradation .

Q. What experimental designs optimize SAR studies for azepane-substituted triazolopyrimidines?

  • Variation of substituents: Compare azepane with morpholine, piperidine, or pyrrolidine groups to assess ring size impact.
  • Positional scanning: Introduce halogens or methoxy groups at pyrimidine positions 5 or 6 to probe electronic effects.
  • In silico modeling: Use molecular docking (AutoDock Vina) to predict binding modes with ATP-binding pockets (e.g., EGFR kinase) .

Data Interpretation & Optimization

Q. How can stability issues in aqueous buffers be addressed for in vitro assays?

The compound’s low water solubility (e.g., <0.1 mg/mL) necessitates:

  • Co-solvents: DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment: Buffers at pH 6.5–7.4 to minimize precipitation.
  • Dynamic light scattering (DLS) to monitor aggregation during long-term assays .

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 1 hour vs. 24 hours) and improves regioselectivity.
  • Flow chemistry: Enhances heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst optimization: Screen Pd/C or CuI for Suzuki couplings during precursor synthesis .

Biological Evaluation

Q. How to design a kinase inhibition assay for this compound?

  • Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, Aurora A).
  • Assay format: TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases.
  • Controls: Staurosporine (pan-kinase inhibitor) and vehicle (DMSO) for baseline correction .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.